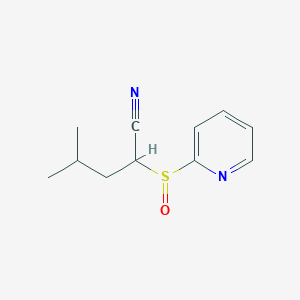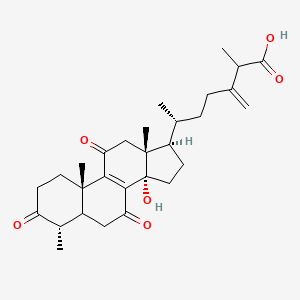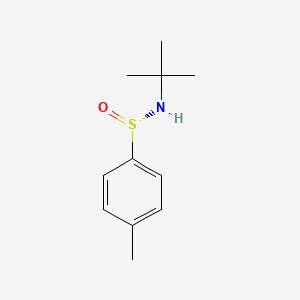![molecular formula C11H9N5O B14253184 N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide CAS No. 443145-36-6](/img/structure/B14253184.png)
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide is an organic compound belonging to the class of imidazoquinolines This compound is characterized by the presence of an imidazoquinoline core, which is a fused ring system consisting of an imidazole ring and a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide typically involves the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline with nitrous acid. The reaction conditions generally include an acidic medium to facilitate the formation of the nitrous amide group. The process can be summarized as follows:
Starting Material: 2-amino-3-methylimidazo[4,5-f]quinoline
Reagent: Nitrous acid (HNO2)
Reaction Conditions: Acidic medium (e.g., hydrochloric acid)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the modulation of various biological pathways. For example, it may induce DNA damage or inhibit specific enzymes, resulting in cell death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline: A structurally similar compound with known carcinogenic properties.
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Another imidazoquinoline derivative with biological activity.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: A related compound found in cooked meats with mutagenic properties.
Uniqueness
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide is unique due to its specific nitrous amide group, which imparts distinct chemical reactivity and biological activity compared to other imidazoquinoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
443145-36-6 |
|---|---|
Molekularformel |
C11H9N5O |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
N-(3-methylimidazo[4,5-f]quinolin-2-yl)nitrous amide |
InChI |
InChI=1S/C11H9N5O/c1-16-9-5-4-8-7(3-2-6-12-8)10(9)13-11(16)14-15-17/h2-6H,1H3,(H,13,14,17) |
InChI-Schlüssel |
YXPOSBKXHXBEGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)

![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
phosphanium bromide](/img/structure/B14253130.png)




![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)



